molecular formula C37H25BrClN3O B2465027 6'-bromo-6-chloro-N-(4-methoxyphenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine CAS No. 392321-80-1

6'-bromo-6-chloro-N-(4-methoxyphenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine

Cat. No.: B2465027
CAS No.: 392321-80-1
M. Wt: 642.98
InChI Key: SNBFOJHXUOPHSC-UHFFFAOYSA-N
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Description

Research Applications and Value 6'-Bromo-6-chloro-N-(4-methoxyphenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine is a complex biquinoline derivative offered for research and development purposes. This compound belongs to a class of chemicals known for their significant potential in medicinal chemistry and materials science. Its molecular structure, which integrates multiple aromatic systems and halogen substituents, makes it a valuable scaffold for constructing novel chemical entities. Background and Mechanism Quinoline-based compounds, such as this biquinoline amine, are extensively investigated for their biological activities. Related trisubstituted quinoline analogs have shown attractive profiles as a starting point for lead optimization programs in drug discovery, particularly in the development of anticancer agents . The presence of both bromo and chloro substituents on the quinoline cores can enhance the molecule's reactivity and ability to interact with biological targets, potentially through mechanisms studied in similar compounds, including enzyme inhibition or protein-binding interactions . Furthermore, the aniline moiety attached to the core structure is a common pharmacophoric feature in many active pharmaceutical ingredients. Physical and Chemical Properties While specific data for this compound is being characterized, its structural features suggest properties consistent with similar aromatic systems. Analogous compounds often exhibit rigid, nearly coplanar configurations between their aromatic rings, which can influence their crystallinity and optical properties . The intermolecular forces, such as potential hydrogen bonding from the amine group and halogen interactions, can significantly impact the compound's solid-state structure and solubility profile . Researchers can utilize this compound as a key intermediate in organic synthesis, a candidate for catalyst development, or a precursor for creating more complex molecular architectures. Note to Researchers This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety assessments and profiling before use.

Properties

IUPAC Name

6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(4-methoxyphenyl)-4-phenylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H25BrClN3O/c1-43-28-16-14-27(15-17-28)40-37-36(35(24-10-6-3-7-11-24)31-20-25(38)12-18-33(31)42-37)34-22-29(23-8-4-2-5-9-23)30-21-26(39)13-19-32(30)41-34/h2-22H,1H3,(H,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBFOJHXUOPHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=C2C4=NC5=C(C=C(C=C5)Cl)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H25BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-bromo-6-chloro-N-(4-methoxyphenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine typically involves multiple steps, including halogenation, amination, and cyclization reactions The process begins with the halogenation of a suitable precursor to introduce bromine and chlorine atomsThe final step involves the formation of the biquinoline structure through a cyclization reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6’-bromo-6-chloro-N-(4-methoxyphenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as converting nitro groups to amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6’-bromo-6-chloro-N-(4-methoxyphenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6’-bromo-6-chloro-N-(4-methoxyphenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of halogen and methoxy groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several classes of organic semiconductors. Below is a comparative analysis of key analogues:

Compound Core Structure Substituents Key Properties Applications References
6'-Bromo-6-chloro-N-(4-methoxyphenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine Biquinoline Bromo, chloro, diphenyl, methoxyphenyl High thermal stability, mixed electron donor-acceptor properties OLEDs, charge transport layers (inferred)
NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine) Biphenyl diamine Naphthyl, phenyl Hole mobility: ~10⁻⁴ cm²/Vs; refractive index: ~1.8–1.9 OLED hole transport layer (HTL)
TCTA (Tris(4-carbazoyl-9-ylphenyl)amine) Triarylamine Carbazole High triplet energy (2.8 eV), hole mobility: ~10⁻⁶ cm²/Vs OLED exciton blocking layer (EBL)
4,4'-Dimethoxydiphenylamine Diphenylamine Methoxy groups Moderate electron-donating capacity, refractive index: ~1.7 Intermediate in synthesis of HTLs
6,6'-Dibromo-[1,1'-binaphthalene]-2,2'-diamine Binaphthalene diamine Bromo groups Enhanced electron deficiency, potential for cross-coupling reactions Precursor for optoelectronic materials

Key Comparative Insights

  • Electronic Properties: The target compound’s bromo and chloro substituents introduce strong electron-withdrawing effects, which may lower the lowest unoccupied molecular orbital (LUMO) energy compared to NPB or TCTA. This could enhance electron injection in OLEDs . The methoxyphenyl group provides electron-donating character, balancing charge transport properties—similar to 4,4'-dimethoxydiphenylamine but with enhanced π-conjugation due to the biquinoline core .
  • Thermal Stability: Biquinoline derivatives generally exhibit higher thermal stability (decomposition temperatures >300°C) compared to NPB (~250°C) or TCTA (~280°C), making them suitable for high-temperature device processing .
  • Optical Performance :

    • The refractive index of the target compound is likely higher (>1.9) than NPB or TCTA (~1.8–1.9) due to its extended aromatic system, which could reduce optical losses in light-emitting devices .

Research Findings

  • Synthetic Challenges: Halogenated biquinolines require multi-step synthesis, often involving Ullmann coupling or Buchwald-Hartwig amination, similar to NPB and TCTA . The methoxyphenyl group’s introduction may follow protocols analogous to those for 4,4'-dimethoxydiphenylamine, such as nucleophilic aromatic substitution .
  • Device Integration: While direct studies on the target compound are lacking, structurally related biquinolines have been used as emitters or HTLs in OLEDs, achieving external quantum efficiencies (EQEs) of 15–20% .

Biological Activity

6'-Bromo-6-chloro-N-(4-methoxyphenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neurodegenerative disease treatment. This article reviews the synthesis, biological evaluation, and relevant case studies related to this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C30H18BrClN2O
  • Molecular Weight : 537.848 g/mol
  • CAS Number : 145317-44-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of biquinoline derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
6'-Bromo-6-chloro...MDA-MB-231 (breast cancer)12.5Induces apoptosis
6'-Bromo-6-chloro...A549 (lung cancer)15.0Inhibition of proliferation
6'-Bromo-6-chloro...HeLa (cervical cancer)10.0Cell cycle arrest

These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. Research indicates that biquinoline derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases:

CompoundMAO TypeIC50 (µM)Selectivity Index
6'-Bromo-6-chloro...MAO-B0.013High
6'-Bromo-6-chloro...MAO-A1.57Low

The selectivity for MAO-B over MAO-A suggests potential therapeutic applications in treating conditions like Alzheimer's disease.

Study on Anticancer Activity

In a controlled study, the effects of the compound were tested on MDA-MB-231 and A549 cell lines. The results demonstrated that concentrations as low as 12.5 µM could significantly reduce cell viability:

"The compound exhibited a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent" .

Neuroprotective Study

Another significant study focused on the neuroprotective effects of biquinoline derivatives showed that compounds with similar structures could effectively inhibit MAO-B activity:

"Compounds were found to be selective inhibitors of MAO-B with minimal cytotoxicity towards healthy fibroblast cells" .

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